molecular formula C59H64N2O17 B1193267 Paclitaxel-SMCC

Paclitaxel-SMCC

Cat. No. B1193267
M. Wt: 1073.158
InChI Key: INJXTVZVAWCWGH-YIDBHEPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paclitaxel-SMCC is a paclitaxel derivative with a SMCC linker. (Succinimidyl-4-( N -maleimidomethyl)cyclohexane-1-carboxylate). Maleimide in Paclitaxel-SMCC can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. Paclitaxel-SMCC can be used to synthesize Paclitaxel bioconjugates with proteins, enzymes;  antobodies, antigens, and other biopolymers. Paclitaxel-SMCC is often used for drug delivery research.

Scientific Research Applications

Tumor Cell Dynamics and Drug Resistance

  • Polyploid Giant Cancer Cells (PGCCs) and Paclitaxel : Paclitaxel can induce the formation of PGCCs in breast cancer cells. These cells have the capability to generate regular-sized progeny and trans-differentiate into multiple tumor stromal cells, demonstrating properties of cancer stem cells (Zhang, Mercado-uribe, & Liu, 2014).

  • Stathmin Gene in Esophageal Squamous Cell Cancer (ESCC) : Silencing the stathmin gene enhances the efficacy of Paclitaxel in ESCC, indicating its potential in overcoming drug resistance (Feng et al., 2015).

  • Single-Cell Transcriptome Analyses : This study showed intrinsic and acquired resistance mechanisms to Paclitaxel in ESCC cells, providing insights into novel combination therapies (Wu et al., 2018).

Targeted Delivery and Novel Formulations

  • Folate-Decorated Nanoparticles : Folate-decorated, Paclitaxel-loaded nanoparticles showed effective targeting and uptake by prostate cancer cells (Zhao et al., 2010).

  • Albumin-Bound Paclitaxel (nab-PTX) : This formulation demonstrates a progressive approach for breast cancer treatment with higher efficiency and decreased risk of side effects (Abu Samaan et al., 2019).

  • Nucleolin Aptamer-Paclitaxel Conjugate : A water-soluble nucleolin aptamer-paclitaxel conjugate selectively targets ovarian cancer cells and shows improved antitumor activity and reduced toxicity (Li et al., 2017).

Mechanistic Insights and Other Applications

  • Mechanisms of Action : Paclitaxel is known to induce mitotic arrest and cell death in cancer cells, but recent evidence suggests it also results in multipolar divisions at intratumoral concentrations (Weaver, 2014).

  • Vascular Cell Effects : Comparative assessment of Paclitaxel and Zotarolimus revealed their distinct impacts on vascular cell death, proliferation, migration, and proinflammatory biomarker expression, highlighting their potential for vascular applications (Steinfeld et al., 2012).

  • Paclitaxel-Induced Neuropathic Pain : Studies have investigated the mechanisms underlying paclitaxel-induced neuropathy, which is a common side effect in patients undergoing treatment with this drug (Gornstein & Schwarz, 2014).

  • Oral Bioavailability of Paclitaxel : Research into self-micro emulsifying formulations of Paclitaxel has been conducted to improve its oral bioavailability in mice, an essential aspect of its pharmacokinetic profile (Oostendorp et al., 2010).

properties

Product Name

Paclitaxel-SMCC

Molecular Formula

C59H64N2O17

Molecular Weight

1073.158

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate

InChI

InChI=1S/C59H64N2O17/c1-32-40(75-55(71)48(46(36-16-10-7-11-17-36)60-52(68)37-18-12-8-13-19-37)76-53(69)39-24-22-35(23-25-39)30-61-43(65)26-27-44(61)66)29-59(72)51(77-54(70)38-20-14-9-15-21-38)49-57(6,41(64)28-42-58(49,31-73-42)78-34(3)63)50(67)47(74-33(2)62)45(32)56(59,4)5/h7-21,26-27,35,39-42,46-49,51,64,72H,22-25,28-31H2,1-6H3,(H,60,68)/t35?,39?,40-,41-,42+,46-,47+,48+,49-,51-,57+,58-,59+/m0/s1

InChI Key

INJXTVZVAWCWGH-YIDBHEPESA-N

SMILES

CC1=C2[C@@H](OC(C)=O)C([C@]3(C)[C@@H](O)C[C@@H]4[C@](CO4)(OC(C)=O)[C@H]3[C@H](OC(C5=CC=CC=C5)=O)[C@@](C[C@@H]1OC([C@H](OC(C6CCC(CC6)CN7C(C=CC7=O)=O)=O)[C@@H](NC(C8=CC=CC=C8)=O)C9=CC=CC=C9)=O)(O)C2(C)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Paclitaxel-SMCC;  Paclitaxel with SMCC linker;  Paclitaxel ADC conjugate.;  SMCC-Taxol;  SMCC taxol, Taxol-SMCC, Taxol SMCC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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